[4-(3-Quinolinyl)phenyl]methanol [4-(3-Quinolinyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237411
InChI: InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2
SMILES:
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

[4-(3-Quinolinyl)phenyl]methanol

CAS No.:

Cat. No.: VC17237411

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

[4-(3-Quinolinyl)phenyl]methanol -

Specification

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name (4-quinolin-3-ylphenyl)methanol
Standard InChI InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2
Standard InChI Key CXJBGQMJIPJROR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

[4-(3-Quinolinyl)phenyl]methanol consists of a quinoline moiety (a bicyclic structure with a benzene ring fused to a pyridine ring) linked via a phenyl group to a hydroxymethyl (-CH2_2OH) functional group. Key identifiers include:

PropertyValueSource
Molecular FormulaC16H13NO\text{C}_{16}\text{H}_{13}\text{NO}
Molecular Weight235.28 g/mol
IUPAC Name(4-quinolin-3-ylphenyl)methanol
Canonical SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO
InChIKeyCXJBGQMJIPJROR-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)2.9

The compound’s planar quinoline system and polar hydroxymethyl group confer amphiphilic properties, with a topological polar surface area of 33.1 Ų . Its moderate lipophilicity (XLogP3 = 2.9) suggests potential membrane permeability, a trait relevant to bioactive molecule design .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

No peer-reviewed protocols for [4-(3-Quinolinyl)phenyl]methanol synthesis exist, but analogous quinoline-phenol derivatives suggest two plausible strategies :

Friedel-Crafts Alkylation

  • Quinoline Activation: 3-Bromoquinoline undergoes lithium-halogen exchange to form a nucleophilic intermediate.

  • Electrophilic Coupling: Reaction with 4-(hydroxymethyl)benzaldehyde in the presence of AlCl3_3.

  • Reduction: Sodium borohydride reduces the aldehyde to the alcohol .

Suzuki-Miyaura Cross-Coupling

  • Boronated Quinoline: 3-Quinolineboronic acid reacts with 4-bromophenylmethanol.

  • Pd-Catalyzed Coupling: Tetrakis(triphenylphosphine)palladium(0) mediates aryl-aryl bond formation.

Both routes remain theoretical; yield optimization and regioselectivity challenges (e.g., competing quinoline N-oxide formation) require empirical validation .

Stability and Reactivity

The hydroxymethyl group is susceptible to oxidation, suggesting storage under inert atmospheres. Quinoline’s basic nitrogen (pKa_a ≈ 4.9) may protonate under acidic conditions, altering solubility .

SupplierPurityPackagingPrice Range (USD/g)
VulcanChem (USA)>95%50 mg–1 g$120–$250
AKos Consulting (Germany)>90%100 mg–5 g$90–$200
CHIMMED (Russia)>80%250 mg–2 g$70–$150

Note: Prices reflect research-scale quantities; bulk pricing unavailable due to limited demand .

Challenges and Future Prospects

Knowledge Gaps

  • Synthetic Optimization: No published yields or purification methods.

  • Biological Screening: Absence of in vitro/in vivo toxicity or efficacy data.

  • Scale-Up Feasibility: Cost analysis for multi-kilogram production undefined.

Recommended Studies

  • Structure-Activity Relationships: Introduce substituents at quinoline C-6 or phenyl C-2 positions.

  • Catalytic Applications: Test as a ligand in asymmetric hydrogenation.

  • Computational Modeling: Density functional theory (DFT) studies on electronic properties.

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